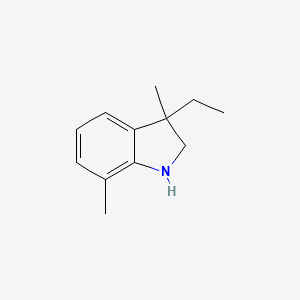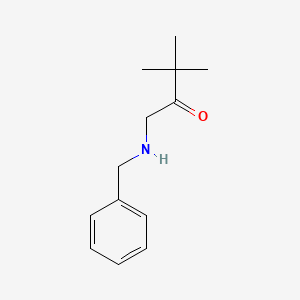
1-(Benzylamino)-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylamino)-3,3-dimethylbutan-2-one is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a benzylamino group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-3,3-dimethylbutan-2-one typically involves the reaction of benzylamine with a suitable ketone precursor. One common method is the condensation reaction between benzylamine and 3,3-dimethylbutan-2-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzylamino)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(Benzylamino)-3,3-dimethylbutan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Benzylamino)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Benzylamine: A simpler analog with a similar benzylamino group.
3,3-Dimethylbutan-2-one: The ketone precursor used in the synthesis of the target compound.
N-Benzyl-2-methylpropan-2-amine: Another compound with a similar structure but different functional groups
Uniqueness: 1-(Benzylamino)-3,3-dimethylbutan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a wide range of reactions and applications, making it a valuable tool for researchers and industry professionals alike.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
1-(benzylamino)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)12(15)10-14-9-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 |
Clave InChI |
GFCIQYPTMDHVHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CNCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


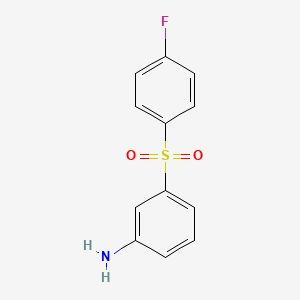
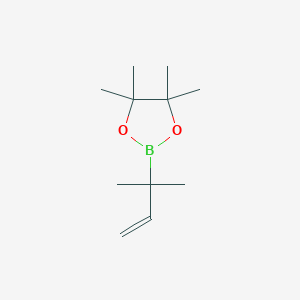
![3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)
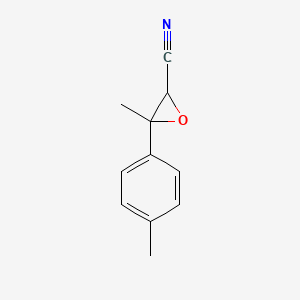
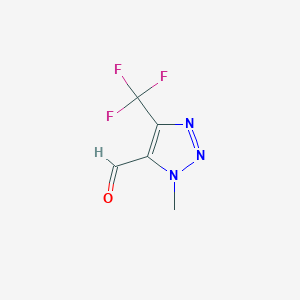
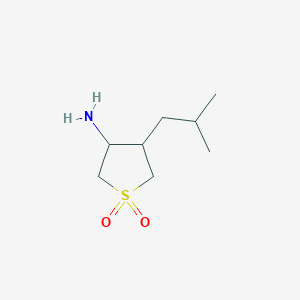
![Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13185603.png)
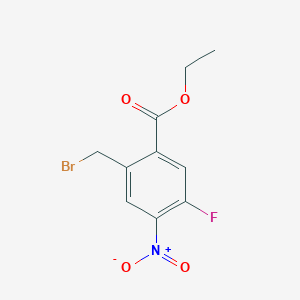
![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)
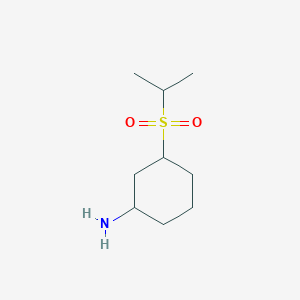
![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)

![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)
